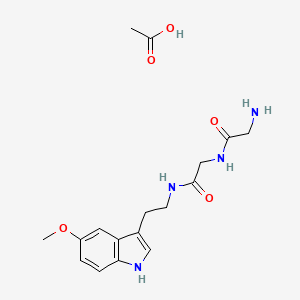

N-Glycylglycyl-5-methoxytryptamine acetate

Description

Properties

CAS No. |

14369-55-2 |

|---|---|

Molecular Formula |

C17H24N4O5 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

acetic acid;2-amino-N-[2-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-2-oxoethyl]acetamide |

InChI |

InChI=1S/C15H20N4O3.C2H4O2/c1-22-11-2-3-13-12(6-11)10(8-18-13)4-5-17-15(21)9-19-14(20)7-16;1-2(3)4/h2-3,6,8,18H,4-5,7,9,16H2,1H3,(H,17,21)(H,19,20);1H3,(H,3,4) |

InChI Key |

NJMGGBKGESJVOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.COC1=CC2=C(C=C1)NC=C2CCNC(=O)CNC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Acylation of 5-Methoxytryptamine Using Acetic Anhydride and 4-DMAP Catalyst

- Procedure : 5-methoxytryptamine is dissolved in dichloromethane under cooling (5-10°C). A mixture of acetic anhydride and dichloromethane is added dropwise over 0.5-1 hour. The catalyst 4-dimethylaminopyridine (4-DMAP) is added, and the reaction proceeds at room temperature for 1-2 hours.

- Work-up : The reaction mixture is neutralized with 1 mol/L NaOH, washed to neutrality, treated with activated carbon for decolorization, and the solvent is removed under reduced pressure. The product crystallizes below 4°C.

- Yield and Purity : Yield is typically 94-95%, purity ≥98.3% by HPLC, melting point 114-117°C.

- Advantages : Mild conditions, high yield, minimal side reactions, suitable for industrial scale.

Acetylation and Methylation Starting from 5-Hydroxytryptamine Hydrochloride

- Procedure : Under nitrogen atmosphere, 5-hydroxytryptamine hydrochloride solution in dry dichloromethane is mixed with additives, and acetyl chloride is added dropwise. After reaction completion, the mixture is neutralized to pH 8.5-9 and washed. Subsequently, dimethyl sulfate is added under basic conditions (pH 11-11.5) to methylate the hydroxy group, yielding N-acetyl-5-methoxytryptamine.

- Yield and Purity : HPLC purity above 99.5%, molar yield 97-98%.

- Advantages : Short synthesis route, fewer raw materials, cost-effective, and industrially scalable.

Peptide Coupling to Form N-Glycylglycyl-5-methoxytryptamine

The glycylglycyl moiety (a dipeptide of glycine) can be coupled to the amine group of 5-methoxytryptamine derivatives via standard peptide synthesis protocols, typically involving:

- Activation of the carboxyl group of glycylglycine (or its protected form) using coupling agents such as carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU).

- Reaction with the free amine of 5-methoxytryptamine or its acetylated derivative.

- Deprotection steps if necessary, followed by purification.

No direct patent or literature source was found detailing this exact coupling for N-Glycylglycyl-5-methoxytryptamine acetate, but the method is standard in peptide chemistry and can be adapted accordingly.

Formation of Acetate Salt

After synthesis of the glycylglycyl-5-methoxytryptamine conjugate, the acetate salt is typically prepared by:

- Dissolving the free base in an appropriate solvent (e.g., ethanol or water)

- Adding acetic acid stoichiometrically to form the acetate salt

- Crystallization and drying to obtain the stable acetate salt form

This improves compound stability, solubility, and handling.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Synthesis of 5-methoxytryptamine derivative | 5-methoxytryptamine + acetic anhydride + 4-DMAP in dichloromethane, 5-10°C addition, RT reaction | N-acetyl-5-methoxytryptamine, yield ~94-95%, purity ≥98% |

| 2. Alternative route | 5-hydroxytryptamine hydrochloride + acetyl chloride (N2 atmosphere), then methylation with dimethyl sulfate | N-acetyl-5-methoxytryptamine, yield 97-98%, purity >99.5% |

| 3. Peptide coupling | Glycylglycine (activated) + 5-methoxytryptamine derivative, coupling agents (EDC, HATU) | Formation of N-Glycylglycyl-5-methoxytryptamine |

| 4. Acetate salt formation | Addition of acetic acid to free base | Stable acetate salt form |

Research Findings and Analytical Data

- Purity : HPLC analysis of intermediates and final products typically shows purity above 98-99%, indicating high-quality synthesis.

- Yield : High yields (above 90%) are achievable with optimized reaction conditions.

- Melting Points : Characteristic melting points (114-117°C for N-acetyl-5-methoxytryptamine) confirm product identity.

- Industrial Feasibility : Both acetylation methods are suitable for scale-up, with mild conditions and safe handling.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyindole moiety.

Reduction: Reduction reactions can target the acetamide and aminoacetamido groups.

Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products

Oxidation Products: Oxidized derivatives of the methoxyindole group.

Reduction Products: Reduced forms of the acetamide and aminoacetamido groups.

Substitution Products: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: As a precursor or active ingredient in drug development.

Biochemistry: As a probe or reagent in biochemical assays.

Materials Science: In the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyindole group could play a role in binding to specific sites, while the acetamide and aminoacetamido groups might influence the compound’s solubility and stability.

Comparison with Similar Compounds

Melatonin (N-Acetyl-5-Methoxytryptamine)

- Molecular Formula : C₁₃H₁₆N₂O₂ .

- Key Differences :

- Lacks the glycylglycine dipeptide and acetate moiety present in N-glycylglycyl-5-methoxytryptamine acetate.

- Contains an acetyl group instead of a glycyl-glycine chain.

- Pharmacological Activity :

- Analytical Data: Widely studied using HPLC and radioimmunoassay .

5-Methoxytryptamine Hydrochloride

N-Acetyl-5-Hydroxytryptamine (Normelatonin)

- Molecular Formula : C₁₂H₁₄N₂O₂ .

- Key Differences :

- Hydroxyl group at the 5-position instead of methoxy.

- Acetylated amine without peptide conjugation.

- Pharmacological Activity :

Structural Comparison Table

Pharmacokinetic and Bioavailability Insights

Biological Activity

N-Glycylglycyl-5-methoxytryptamine acetate is a compound derived from tryptamine, a precursor to several biologically active molecules. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C₁₁H₁₄N₂O₃

- Molecular Weight : 226.24 g/mol

- IUPAC Name : N-(2-aminoacetyl)-N'-[(5-methoxy-1H-indol-3-yl)methyl]glycine acetate

This compound features a methoxy group at the 5-position of the indole ring, which is critical for its biological activity.

The biological activity of this compound is primarily mediated through its interaction with serotonin receptors, particularly the 5-HT receptor family. The presence of the methoxy group enhances its affinity for these receptors, suggesting a potential role in modulating serotonergic signaling pathways.

Key Mechanisms:

- Serotonin Receptor Agonism : The compound acts as an agonist at various serotonin receptors, which may influence mood, anxiety, and other neurophysiological processes.

- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Biological Activity and Pharmacological Effects

Research has documented several biological activities associated with this compound:

- Antidepressant Effects : Studies suggest that compounds similar to this compound can alleviate symptoms of depression by enhancing serotonergic neurotransmission.

- Anti-inflammatory Properties : There is evidence to support its role in reducing inflammation, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases.

- Neuroprotective Effects : The antioxidant properties may provide neuroprotection, potentially offering therapeutic avenues in neurodegenerative disorders.

Case Studies and Research Findings

Several studies have explored the effects of tryptamine derivatives on biological systems. Below is a summary of findings relevant to this compound:

Q & A

Basic Research Questions

Q. What are the key structural features of N-Glycylglycyl-5-methoxytryptamine acetate, and how do they influence its pharmacological activity?

- Methodology : The compound combines a glycine dipeptide moiety with 5-methoxytryptamine, modified by an acetyl group. The glycine component enhances solubility, while the 5-methoxy group increases serotonin receptor affinity. Structural confirmation is achieved via nuclear magnetic resonance (NMR) for proton/carbon environments and mass spectrometry (MS) for molecular weight verification. Comparative analysis with unmodified tryptamines (e.g., 5-methoxytryptamine) highlights solubility and receptor-binding differences .

Q. What synthetic pathways are commonly used to prepare this compound?

- Methodology : Synthesis begins with 5-methoxytryptamine, followed by sequential glycine coupling using carbodiimide-based reagents (e.g., EDC/HOBt). Protective groups (e.g., Fmoc) prevent undesired side reactions. The final acetylation step employs acetic anhydride. Purification via reversed-phase HPLC ensures >95% purity, with yields optimized by controlling reaction temperature (0–4°C) and pH (7.5–8.5) .

Q. Which pharmacological targets are most relevant to this compound?

- Methodology : Primary targets include serotonin receptors (5-HT₁A, 5-HT₂A), confirmed via radioligand binding assays using HEK-293 cells transfected with human receptor subtypes. Competitive binding curves (IC₅₀ values) and functional assays (e.g., cAMP modulation) differentiate agonist/antagonist activity. Cross-reactivity with trace amine-associated receptors (TAARs) is assessed via knockout models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinity data for this compound?

- Methodology : Discrepancies may arise from assay conditions (e.g., ionic strength, co-factors) or receptor isoform variability. Validate findings using orthogonal methods:

- Radioligand displacement with [³H]-8-OH-DPAT (5-HT₁A) and [³H]-ketanserin (5-HT₂A).

- Functional selectivity profiling via β-arrestin recruitment (TRUPATH assay) vs. G-protein activation.

- Compare results across species (human vs. rodent receptors) and adjust for batch-to-batch compound variability using HPLC-UV purity checks .

Q. What experimental strategies are recommended to assess the compound’s stability under physiological conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal stability : Incubate at 37°C in phosphate-buffered saline (pH 7.4) for 24–72 hours; monitor degradation via LC-MS.

- Enzymatic susceptibility : Test against liver microsomes (CYP450 isoforms) and plasma esterases.

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradants using diode-array detection .

Q. How can structural isomers or impurities be differentiated during analytical characterization?

- Methodology : Use high-resolution mass spectrometry (HRMS) for exact mass determination (error <2 ppm) and tandem MS/MS for fragmentation patterns. Chiral HPLC with polysaccharide columns resolves enantiomers. For positional isomers (e.g., 5-methoxy vs. 6-methoxy), compare ¹H-NMR chemical shifts (e.g., aromatic protons at δ 7.1–7.3 ppm) and NOESY correlations .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Methodology : Optimize coupling steps using microwave-assisted synthesis (50–100 W, 60°C) to reduce reaction time. Implement solid-phase peptide synthesis (SPPS) for glycine dipeptide attachment, minimizing solution-phase side reactions. Use preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) and inline UV monitoring (254 nm) .

Q. How do in vitro receptor binding data translate to in vivo neuropharmacological effects?

- Methodology : Address bioavailability by measuring plasma and brain pharmacokinetics (LC-MS/MS) after intravenous/oral administration. Corrogate receptor occupancy using positron emission tomography (PET) with [¹¹C]-labeled analogs. Behavioral assays (e.g., forced swim test for antidepressant activity) validate functional outcomes. Adjust for metabolite interference (e.g., deacetylation) via metabolite-spiking experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.